molecular formula C14H11NOS B13800474 3-Acetylaminodibenzothiophene CAS No. 64057-52-9

3-Acetylaminodibenzothiophene

Cat. No.: B13800474
CAS No.: 64057-52-9
M. Wt: 241.31 g/mol
InChI Key: KPOVNLZGDMDGIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetylaminodibenzothiophene is an organic compound that belongs to the class of dibenzothiophenes It is characterized by the presence of an acetylamino group attached to the third position of the dibenzothiophene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetylaminodibenzothiophene can be achieved through several methods. One common approach involves the acetylation of 3-aminodibenzothiophene. This reaction typically uses acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Another method involves the Ullmann-type reaction, where 2-bromodibenzothiophene is coupled with an amine in the presence of a copper catalyst. This method is advantageous due to its simplicity and the use of environmentally benign conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale acetylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, microwave-assisted synthesis can be employed to accelerate the reaction rates and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Acetylaminodibenzothiophene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form this compound-5-oxide.

    Reduction: Reduction reactions can convert the acetylamino group to an amino group.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the dibenzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.

Major Products

The major products formed from these reactions include this compound-5-oxide, 3-aminodibenzothiophene, and various substituted dibenzothiophenes .

Mechanism of Action

The mechanism of action of 3-acetylaminodibenzothiophene involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetylaminodibenzothiophene is unique due to the presence of the sulfur atom in its structure, which can influence its chemical reactivity and biological activity. This sulfur atom can participate in various interactions, making the compound distinct from its oxygen or carbon analogs .

Properties

CAS No.

64057-52-9

Molecular Formula

C14H11NOS

Molecular Weight

241.31 g/mol

IUPAC Name

N-dibenzothiophen-3-ylacetamide

InChI

InChI=1S/C14H11NOS/c1-9(16)15-10-6-7-12-11-4-2-3-5-13(11)17-14(12)8-10/h2-8H,1H3,(H,15,16)

InChI Key

KPOVNLZGDMDGIK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.